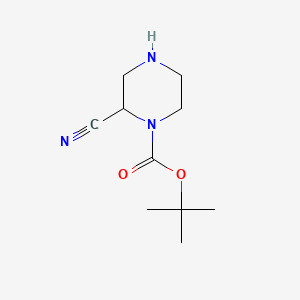

tert-Butyl 2-cyanopiperazine-1-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 2-cyanopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-7-8(13)6-11/h8,12H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIUFWZZINYMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718778 | |

| Record name | tert-Butyl 2-cyanopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053656-76-0 | |

| Record name | tert-Butyl 2-cyanopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: tert-Butyl 2-cyanopiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1053656-76-0

This technical guide provides a comprehensive overview of tert-butyl 2-cyanopiperazine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. This document collates available data on its chemical properties, plausible synthetic routes, and its role as a key intermediate in the synthesis of complex molecular architectures.

Compound Identification and Properties

This compound, also known as 1-Boc-2-cyanopiperazine, is a derivative of piperazine featuring a tert-butoxycarbonyl (Boc) protecting group on one of the ring nitrogens and a nitrile group at the 2-position. The Boc group enhances solubility in organic solvents and allows for selective reaction at the unprotected secondary amine, making it a versatile intermediate in multi-step syntheses.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1053656-76-0 (Racemate) | [1] |

| 1359658-29-9 ((S)-enantiomer) | [2] | |

| Molecular Formula | C₁₀H₁₇N₃O₂ | [3] |

| Molecular Weight | 211.27 g/mol | [3] |

| Appearance | Not specified in retrieved results. Typically a solid or oil. | |

| Purity | ≥95-98% (as offered by commercial suppliers) | [2] |

| Melting Point | Data not available in search results. | |

| Boiling Point | Data not available in search results. | |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from typical properties of Boc-protected amines. |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a plausible synthetic route can be inferred from established methods for analogous compounds, such as the synthesis of N-Boc-piperazine derivatives and the introduction of a cyano group.

Proposed Synthetic Pathway

A common strategy for the synthesis of such compounds involves the dehydration of a primary amide. The synthesis could, therefore, commence from the corresponding commercially available tert-butyl 2-carbamoylpiperazine-1-carboxylate.

Caption: Proposed synthesis of this compound.

Representative Experimental Protocol

The following protocol is a representative example based on similar chemical transformations and should be adapted and optimized for specific laboratory conditions.

Reaction: Dehydration of tert-Butyl 2-carbamoylpiperazine-1-carboxylate

-

Reaction Setup: To a solution of tert-butyl 2-carbamoylpiperazine-1-carboxylate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add the dehydrating agent (e.g., triphenylphosphine, 2.0 eq, and iodine, 2.0 eq, or another suitable reagent like Burgess reagent).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired this compound.

Applications in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties. The introduction of a Boc protecting group allows for controlled, sequential reactions, making intermediates like this compound valuable in the construction of complex drug candidates.

While specific drugs synthesized directly from this intermediate are not detailed in the provided search results, its structural motifs are relevant to compounds targeting a range of therapeutic areas. For instance, piperazine derivatives are integral to drugs developed as kinase inhibitors for oncology and agents targeting central nervous system disorders.

Caption: General workflow for the use of the title compound in drug discovery.

Spectroscopic and Analytical Data

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ) in ppm | Multiplicity |

| C(CH₃)₃ | ~1.4-1.5 | s (singlet) |

| Piperazine ring protons | ~2.8-4.0 | m (multiplet) |

| CH-CN | ~4.0-4.5 | m (multiplet) |

| NH | Variable, broad | br s (broad singlet) |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ) in ppm |

| C(C H₃)₃ | ~28 |

| C (CH₃)₃ | ~80 |

| Piperazine ring carbons | ~40-60 |

| C N | ~117-120 |

| C =O | ~154 |

Mass Spectrometry: The expected [M+H]⁺ ion in high-resolution mass spectrometry would be approximately 212.1400 m/z.

References

Technical Guide: Physical Properties of tert-Butyl 2-cyanopiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-cyanopiperazine-1-carboxylate is a heterocyclic organic compound that has garnered interest within the field of medicinal chemistry and drug discovery. Its rigid piperazine core, combined with the reactive cyano group and the bulky tert-butoxycarbonyl (Boc) protecting group, makes it a versatile building block in the synthesis of more complex molecules. Notably, piperazine-containing moieties are increasingly being incorporated into Proteolysis Targeting Chimeras (PROTACs) as linkers to modulate the physicochemical and pharmacokinetic properties of these novel therapeutic agents.[1][][3] This guide provides a comprehensive overview of the known physical properties of the (S)-enantiomer of this compound, outlines standard experimental protocols for their determination, and illustrates its application in the context of PROTAC development.

Core Physical Properties

Quantitative experimental data for the physical properties of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate are not extensively reported in publicly available literature. The information presented below is a compilation of data from various chemical suppliers and databases. It is important to note that some properties may be predicted rather than experimentally determined.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-tert-butyl 2-cyanopiperazine-1-carboxylate | [] |

| Synonyms | (S)-1-Boc-2-cyanopiperazine | [5] |

| CAS Number | 1359658-29-9 | [5][6] |

| Molecular Formula | C₁₀H₁₇N₃O₂ | [6] |

| Molecular Weight | 211.26 g/mol | [][6] |

| Appearance | White to off-white solid/powder | [7] |

| Melting Point | Not explicitly reported. | |

| Boiling Point | Not explicitly reported. | |

| Density | Not explicitly reported. | |

| Solubility | Not explicitly reported. The piperazine moiety can increase solubility upon protonation.[1][3] | |

| Purity | ≥97.0% (commercially available) | [] |

Experimental Protocols

The following are detailed, generic methodologies for the determination of the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.[9]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the bottom. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. The sample height should be 2-3 mm.[9]

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid heating to get a preliminary range.[9]

-

For an accurate measurement, heat the block rapidly to about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

Boiling Point Determination (Thiele Tube Method)

For solid compounds that are stable at their boiling point, this method can be adapted. However, given the likely high boiling point and potential for decomposition of this compound, distillation under reduced pressure would be a more appropriate method for purification and boiling point determination. The Thiele tube method is more commonly used for liquids.[10][11][12]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner)

-

Mineral oil or other suitable heating fluid

Procedure:

-

Add a small amount of the substance to the small test tube.

-

Place the capillary tube, open end down, into the test tube.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube filled with heating fluid.

-

Gently heat the side arm of the Thiele tube.

-

Observe a steady stream of bubbles emerging from the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[10]

Density Determination of a Solid (Volume Displacement Method)

Density is the mass per unit volume of a substance. For a solid, it can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble.[13][14][15]

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer[16]

-

A liquid in which the sample is insoluble (e.g., a hydrocarbon solvent)

Procedure:

-

Weigh a sample of the solid accurately using an analytical balance (mass, m).

-

Add a known volume of the chosen liquid to a graduated cylinder (V₁).

-

Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.

-

Read the new volume of the liquid in the graduated cylinder (V₂).

-

The volume of the solid is the difference between the two readings (V = V₂ - V₁).

-

Calculate the density (ρ) using the formula: ρ = m / V.

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.[17][18][19]

Apparatus:

-

Small test tubes

-

Vortex mixer or sonicator

-

A range of solvents (e.g., water, ethanol, dichloromethane, dimethyl sulfoxide)

Procedure:

-

Add approximately 10-20 mg of the solid to a test tube.

-

Add 1 mL of the chosen solvent.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.[20]

-

If the solid does not dissolve, sonicate the mixture for a few minutes.[20]

-

Gentle warming can be applied if the compound is expected to be more soluble at higher temperatures, but care must be taken to avoid solvent evaporation or sample decomposition.[20]

-

Visually inspect the solution against a dark background to determine if the solid has dissolved completely, partially, or is insoluble.

-

The solubility can be qualitatively described or quantitatively determined by careful measurement of the mass of solute and volume of solvent required to form a saturated solution.

Application in PROTAC Development

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase.[21] The linker component of a PROTAC is crucial for its efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase. Piperazine derivatives, such as this compound, are valuable as building blocks for PROTAC linkers because they offer a degree of rigidity and can improve the physicochemical properties of the final molecule.[1][][3]

References

- 1. researchgate.net [researchgate.net]

- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. combi-blocks.com [combi-blocks.com]

- 6. 1359658-29-9|(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. byjus.com [byjus.com]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. mt.com [mt.com]

- 14. m.youtube.com [m.youtube.com]

- 15. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 16. youtube.com [youtube.com]

- 17. store.astm.org [store.astm.org]

- 18. scribd.com [scribd.com]

- 19. saltise.ca [saltise.ca]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl 2-cyanopiperazine-1-carboxylate

This technical guide provides a comprehensive overview of tert-butyl 2-cyanopiperazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical structure, physicochemical properties, a plausible synthetic route, and potential biological significance based on related compounds.

Chemical Structure and Properties

This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The structure features a tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom and a cyanomethyl group at the 2-position of the piperazine ring. The presence of the Boc group allows for controlled reactions at the second nitrogen atom, making it a valuable building block in organic synthesis.

The chemical structure and key identifiers of this compound are summarized below.

| Identifier | Value |

| IUPAC Name | tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate |

| Molecular Formula | C₁₁H₁₉N₃O₂[1] |

| Molecular Weight | 225.29 g/mol [1] |

| Canonical SMILES | C1CN(C(CN1)CC#N)C(=O)OC(C)(C)C |

| InChI | InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-7-6-13-8-9(14)4-5-12/h9,13H,4,6-8H2,1-3H3 |

| InChIKey | BTWCKQOWWVNXTC-UHFFFAOYSA-N |

| CAS Number | 1589565-36-5 ((S)-enantiomer)[1] |

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| XLogP3 | 0.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 225.147726857 g/mol | PubChem[1] |

| Monoisotopic Mass | 225.147726857 g/mol | PubChem[1] |

| Topological Polar Surface Area | 65.4 Ų | PubChem[1] |

| Heavy Atom Count | 16 | PubChem[1] |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The following diagram illustrates a potential two-step synthesis of this compound.

References

Technical Guide: tert-Butyl 2-Cyanopiperazine-1-carboxylate and its Analogue in Drug Discovery

Disclaimer: Information regarding tert-butyl 2-cyanopiperazine-1-carboxylate is scarce in publicly available scientific literature. This guide will focus on the closely related and well-documented analogue, (S)-tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate , which is a valuable building block in medicinal chemistry. The data and protocols presented herein largely pertain to this analogue.

This technical guide provides a comprehensive overview of (S)-tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate, a key intermediate for researchers, scientists, and drug development professionals. The document details its physicochemical properties, a plausible synthetic route, and its application in the synthesis of bioactive molecules.

Core Compound Data

The quantitative data for (S)-tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 225.29 g/mol [1] |

| Molecular Formula | C₁₁H₁₉N₃O₂[1] |

| CAS Number | 1589565-36-5[1] |

| Appearance | White to pale brown powder (Predicted for similar compounds)[2] |

| Melting Point | 62-67 °C (Predicted for a related piperidine analog)[2] |

| Boiling Point | 325.3±35.0 °C (Predicted for a related piperidine analog)[2] |

| Density | 1.07±0.1 g/cm³ (Predicted for a related piperidine analog)[2] |

| XLogP3 | 0.2[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 4[1] |

| Rotatable Bond Count | 3[1] |

Synthesis and Experimental Protocols

The synthesis of piperazine derivatives often involves multi-step procedures including protection, activation, and cyclization reactions. A plausible synthetic route for (S)-tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is outlined below. This protocol is based on general synthetic methods for related heterocyclic compounds.

Experimental Protocol: Synthesis of (S)-tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate

Materials:

-

(S)-1-Boc-piperazine-2-carboxylic acid

-

N,O-Dimethylhydroxylamine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Lithium aluminum hydride (LAH)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Acetonitrile

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Magnesium sulfate (MgSO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

Amide Coupling: To a solution of (S)-1-Boc-piperazine-2-carboxylic acid in DCM, add N,O-dimethylhydroxylamine hydrochloride, EDC, HOBt, and TEA. Stir the reaction mixture at room temperature for 12-18 hours.

-

Work-up and Extraction: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated aqueous NaHCO₃ solution and brine. Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to obtain the Weinreb amide.

-

Reduction to Aldehyde: Dissolve the Weinreb amide in dry THF and cool to 0 °C. Add a solution of LAH in THF dropwise. Stir the reaction at 0 °C for 1-2 hours.

-

Quenching and Purification: Carefully quench the reaction with water and 15% NaOH solution. Filter the resulting suspension and concentrate the filtrate. Purify the crude aldehyde by flash column chromatography.

-

Cyanation: Dissolve the purified aldehyde in a mixture of acetonitrile and water. Add NaCN and stir the reaction at room temperature for 4-6 hours.

-

Final Boc Protection (if necessary): If the Boc group was cleaved during the previous steps, re-protect the piperazine nitrogen by adding Boc₂O and a base like TEA in DCM.

-

Final Purification: Extract the final product with EtOAc. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography (EtOAc/Hexanes gradient) to yield (S)-tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate.

Molecular Structure and Signaling Pathway Context

The piperazine scaffold is a common motif in many biologically active compounds. The introduction of a cyanomethyl group at the 2-position provides a handle for further chemical modifications, making it a versatile building block in drug discovery.

Applications in Drug Development

Piperazine derivatives are integral to the development of a wide range of therapeutics due to their favorable pharmacokinetic properties and ability to interact with various biological targets. (S)-tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate, with its protected amine and reactive cyano group, is a valuable intermediate in the synthesis of complex molecules.

This building block is particularly useful in the development of kinase inhibitors . Kinases are key regulators of cell signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The piperazine moiety can serve as a scaffold to orient functional groups that interact with the ATP-binding site of kinases, while the cyanomethyl group can be further elaborated to enhance potency and selectivity.

Spectroscopic Data (Predicted)

-

¹H NMR: The spectrum would show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), multiplets for the piperazine ring protons (typically in the 2.5-4.0 ppm range), and a signal for the methylene protons adjacent to the cyano group.

-

¹³C NMR: The spectrum would display resonances for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary and methyl carbons of the tert-butyl group, the carbons of the piperazine ring, and the nitrile carbon (typically around 117-120 ppm).

-

IR Spectroscopy: Key vibrational bands would include a C≡N stretch (around 2240-2260 cm⁻¹), a C=O stretch from the carbamate (around 1680-1700 cm⁻¹), and C-H stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (225.29 g/mol ). Common fragmentation patterns would involve the loss of the tert-butyl group or the entire Boc group.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-cyanopiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis pathway for tert-butyl 2-cyanopiperazine-1-carboxylate, a valuable building block in the development of novel therapeutics. The synthesis involves a two-step process commencing with the readily available piperazine. The core of this pathway lies in the strategic protection of one piperazine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the regioselective introduction of a cyano group at the C2 position. This guide presents detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate the replication and optimization of this synthesis.

Core Synthesis Pathway

The synthesis of this compound is most commonly achieved through a two-step sequence:

-

Mono-N-Boc Protection of Piperazine: The initial step involves the selective protection of one of the secondary amine functionalities of piperazine with a tert-butoxycarbonyl (Boc) group. This is typically accomplished by reacting piperazine with di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent. The use of a specific stoichiometry of (Boc)₂O is crucial to favor the formation of the mono-protected product, tert-butyl piperazine-1-carboxylate (N-Boc-piperazine), over the di-protected byproduct.

-

α-Cyanation of N-Boc-Piperazine: The second and key step is the introduction of a cyano group at the C2 position of the piperazine ring. A robust method for this transformation is the α-lithiation of N-Boc-piperazine followed by quenching the resulting anion with an electrophilic cyanating agent. This C-H functionalization strategy allows for the direct installation of the cyano group at the desired position.

Experimental Protocols

Step 1: Synthesis of tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

This protocol is adapted from standard procedures for the mono-protection of piperazine.

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Methanol (MeOH) or Dichloromethane (DCM)

-

Water

-

Sodium chloride (NaCl)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

Procedure:

-

In a round-bottom flask, dissolve piperazine (1.0 eq.) in a mixture of methanol and water or in dichloromethane at room temperature with stirring until fully dissolved.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq.) in the same solvent to the cooled piperazine solution over a period of 30-60 minutes.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the organic solvent under reduced pressure.

-

Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-piperazine.

-

The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure.

Step 2: Synthesis of this compound

This protocol is based on the α-lithiation and subsequent cyanation of N-Boc protected cyclic amines.[1]

Materials:

-

tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

-

Anhydrous Tetrahydrofuran (THF)

-

sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

-

A suitable cyanating agent, such as N-cyanosuccinimide or cyanogen bromide

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

-

Anhydrous Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-piperazine (1.0 eq.).

-

Dissolve the substrate in anhydrous THF (to a concentration of approximately 0.1-0.2 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add s-BuLi (1.1-1.3 eq.) dropwise to the stirred solution, ensuring the internal temperature is maintained below -70 °C.

-

Stir the resulting solution at -78 °C for 1-3 hours to ensure complete lithiation.

-

Add a solution of the cyanating agent (1.2-1.5 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Stir the reaction mixture at -78 °C for an additional 1-2 hours.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature.

-

Add water and extract the aqueous layer with ethyl acetate or diethyl ether (3 x volumes).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and the scale of the synthesis.

| Step | Product | Starting Material | Reagents | Typical Yield (%) | Purity (%) | Analytical Data |

| 1 | tert-Butyl piperazine-1-carboxylate | Piperazine | Di-tert-butyl dicarbonate | 80-95 | >95 | ¹H NMR, ¹³C NMR, MS |

| 2 | This compound | tert-Butyl piperazine-1-carboxylate | s-BuLi, Cyanating agent | 50-70 | >98 | ¹H NMR, ¹³C NMR, MS, IR |

Synthesis Pathway Diagram

Caption: Synthesis pathway for this compound.

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the two-step synthesis.

References

(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

(S)-tert-Butyl 2-cyanopiperazine-1-carboxylate is a chiral heterocyclic compound featuring a piperazine ring scaffold. This molecule is of interest to researchers in medicinal chemistry and drug discovery due to the prevalence of the piperazine motif in a wide array of biologically active compounds. The presence of a cyano group and a tert-butoxycarbonyl (Boc) protecting group offers synthetic handles for further chemical modifications, making it a potentially valuable building block in the synthesis of more complex molecules.

This technical guide provides a summary of the currently available information on the properties of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate. It is important to note that detailed experimental data and in-depth biological studies on this specific compound are limited in publicly accessible scientific literature. Much of the available information is computational or derived from general knowledge of related chemical structures.

Core Properties

The fundamental chemical and physical properties of (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate are summarized below. These values are primarily sourced from chemical supplier databases and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇N₃O₂ | BOC Sciences[] |

| Molecular Weight | 211.26 g/mol | BOC Sciences[] |

| IUPAC Name | tert-butyl (2S)-2-cyanopiperazine-1-carboxylate | BOC Sciences[] |

| CAS Number | 1359658-29-9 | NovaChemistry[2], ChemicalBook[3] |

| Purity | Typically ≥97.0% | BOC Sciences[] |

| Appearance | Not specified (likely a solid or oil) | - |

| Solubility | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| Density | Not specified | - |

Synthesis and Chemical Reactivity

The chemical reactivity of this molecule is dictated by its functional groups:

-

Boc-protected Amine: The tert-butoxycarbonyl group serves as a protecting group for the piperazine nitrogen, preventing its participation in reactions until its removal under acidic conditions.

-

Secondary Amine: The unprotected nitrogen of the piperazine ring is nucleophilic and can undergo various reactions such as alkylation, acylation, and arylation.

-

Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.

A potential synthetic workflow for the utilization of this compound in further synthesis is outlined below.

References

A Technical Guide to tert-Butyl 2-cyanopiperazine-1-carboxylate for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl 2-cyanopiperazine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. Its unique structure, featuring a protected piperazine ring and a reactive nitrile group, makes it a valuable precursor for the synthesis of complex pharmaceutical agents, particularly in the development of novel therapeutics. This document outlines major commercial suppliers, provides representative experimental protocols for synthesis and quality control, and illustrates its application in relevant biological pathways.

Commercial Sourcing and Availability

The procurement of high-quality starting materials is a critical first step in any research and development campaign. This compound is available from a number of specialized chemical suppliers. The table below summarizes key quantitative data for this compound, focusing on its common stereoisomers. Pricing and lead times are often subject to fluctuation and depend on the quantity and purity required; therefore, direct inquiry with the suppliers is recommended for the most current information.

| Supplier | CAS Number | Chemical Name | Purity | Available Quantities |

| BOC Sciences | 1359658-29-9 | (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate[] | Inquire | Inquire |

| Abovchem | 1053656-76-0 | This compound | >95% | Inquire |

| Sigma-Aldrich | 1359658-29-9 | tert-Butyl (2R)-2-cyanopiperazine-1-carboxylate | >98% | Inquire |

| Cenmed | 1359658-29-9 | tert-butyl (2S)-2-cyanopiperazine-1-carboxylate | >97% | 5g[2] |

| BLDpharm | 1589565-36-5 | tert-Butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | Inquire | Inquire[3] |

Experimental Protocols

Detailed and reproducible experimental methods are essential for the successful application of this building block. The following sections provide representative protocols for its synthesis and subsequent quality control analysis.

Synthesis Protocol: Representative Strecker Reaction

The synthesis of α-aminonitriles like this compound can be achieved through a variation of the Strecker synthesis. This method involves the reaction of an N-Boc protected piperazine precursor with a cyanide source and an aldehyde.

Materials:

-

tert-Butyl piperazine-1-carboxylate

-

Glyoxylic acid

-

Sodium cyanide (NaCN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Imine Formation: Dissolve tert-butyl piperazine-1-carboxylate (1.0 eq.) in a 1:1 mixture of MeOH and DCM at 0°C.

-

Add glyoxylic acid (1.1 eq.) to the solution and stir for 1 hour at 0°C to form the intermediate imine.

-

Cyanation: In a well-ventilated fume hood, carefully add sodium cyanide (1.1 eq.) portion-wise to the reaction mixture, ensuring the temperature remains below 5°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure this compound.

Quality Control Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthetic intermediates. A typical reverse-phase method is described below.

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 or equivalent

-

Column: Phenomenex Kinetex C18 (2.6 µm, 4.6 x 50 mm) or equivalent reverse-phase column[4]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 1 minute, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 210 nm

-

Injection Volume: 5 µL

Sample Preparation:

-

Prepare a stock solution of the synthesized compound in acetonitrile at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

Purity is determined by integrating the area of the main product peak relative to the total peak area in the chromatogram.

Visualized Workflows and Biological Pathways

To better illustrate the utility of this compound, the following diagrams, generated using Graphviz, depict a standard experimental workflow and its role in a key therapeutic signaling pathway.

Application in DPP-4 Inhibition

Piperazine derivatives are crucial scaffolds for the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a major class of therapeutics for type 2 diabetes.[5][6][7] These inhibitors function by preventing the degradation of incretin hormones (GLP-1 and GIP), thereby enhancing glucose-dependent insulin secretion. This compound serves as a versatile building block for synthesizing the core structures of these "gliptin" drugs.[5][8]

References

- 2. tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate [myskinrecipes.com]

- 3. 1589565-36-5|tert-Butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 4. rsc.org [rsc.org]

- 5. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. dovepress.com [dovepress.com]

Navigating the Safety Profile of tert-Butyl 2-cyanopiperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data, handling protocols, and potential biological context for tert-butyl 2-cyanopiperazine-1-carboxylate (CAS No: 1053656-76-0). While a complete Safety Data Sheet (SDS) for this specific compound is not publicly available, this document collates and extrapolates critical safety information from supplier data and SDSs of structurally analogous compounds. This guide is intended to empower researchers with the necessary knowledge to handle this chemical intermediate safely and effectively in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a heterocyclic organic compound containing a piperazine ring functionalized with a nitrile group and protected with a tert-butoxycarbonyl (Boc) group. This structure makes it a valuable building block in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 1053656-76-0 | Abovchem |

| Molecular Formula | C₁₀H₁₇N₃O₂ | Abovchem |

| Molecular Weight | 211.27 g/mol | Abovchem |

| Appearance | Solid | ChemScene |

| Melting Point | 126-129 °C | ChemScene |

| Boiling Point | 343.1 ± 37.0 °C at 760 mmHg | ChemScene |

| Purity | Typically ≥95% | ChemScene |

| Storage Temperature | 4°C | ChemScene |

Hazard Identification and Classification

Based on available data for this compound, the compound is classified with the GHS07 pictogram and a "Warning" signal word. The following hazard statements apply:

| Hazard Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Source: Sigma-Aldrich

Experimental Protocols and Safe Handling

Given the absence of specific experimental protocols for this compound, the following guidelines are based on best practices for handling analogous chemical structures, such as other Boc-protected piperazines and cyanopiperidines.

Personal Protective Equipment (PPE)

A standardized PPE protocol should be followed to minimize exposure.

Caption: Standard Personal Protective Equipment (PPE) workflow.

Engineering Controls

Proper engineering controls are crucial to mitigate inhalation risks.

Caption: Essential engineering controls for safe handling.

First Aid Measures

In case of accidental exposure, the following first aid measures, derived from analogous compounds, should be taken.[1]

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Spill and Disposal Procedures

For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and follow institutional emergency procedures.

Waste disposal should be conducted in accordance with local, state, and federal regulations.[1] Dispose of the chemical in an approved waste disposal plant.[1]

Biological Context and Potential Applications

While there is no specific research on the biological activity of this compound itself, the piperazine moiety is a well-established pharmacophore in drug discovery. Piperazine derivatives are known to exhibit a wide range of pharmacological activities, frequently targeting the central nervous system.

Many piperazine-containing drugs modulate monoamine pathways and have been developed as antipsychotic, antidepressant, and anxiolytic agents. Furthermore, the structural motif present in this compound makes it a suitable intermediate for the synthesis of more complex molecules, including PROTACs (PROteolysis TArgeting Chimeras), which are a novel class of therapeutics designed to degrade specific target proteins.

The likely role of this compound is as a chemical building block in a multi-step synthesis process in drug discovery and development.

Caption: Generalized workflow for the use of the title compound in drug discovery.

Stability and Reactivity

-

Stability : The compound is stable under recommended storage conditions (4°C, in a dry, well-ventilated place).[1]

-

Conditions to Avoid : Avoid exposure to excess heat, moisture, and the formation of dust.[1]

-

Incompatible Materials : Strong oxidizing agents, strong acids, and strong reducing agents.[1]

-

Hazardous Decomposition Products : Upon combustion, may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

Toxicological and Ecological Information

Detailed toxicological and ecological studies for this compound are not available. The toxicological properties have not been fully investigated. Based on the GHS classification, it is harmful if swallowed or inhaled and causes skin and eye irritation. No information is available regarding its persistence, degradability, or bioaccumulation potential. It is recommended to prevent its release into the environment.[1]

Disclaimer: This document has been compiled from publicly available data and safety data sheets of analogous compounds. It is intended for informational purposes only and should not be considered a substitute for a manufacturer-provided Safety Data Sheet (SDS). All laboratory work should be conducted by trained professionals in accordance with established safety protocols and a thorough risk assessment.

References

An In-depth Technical Guide to Boc-protected 2-Cyanopiperazine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-protected 2-cyanopiperazine derivatives, focusing on their central role as key intermediates in the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors for the treatment of Type 2 Diabetes Mellitus. This document outlines the synthesis, mechanism of action, and therapeutic relevance of this important chemical scaffold.

Introduction: The Role of 2-Cyanopiperazines in Diabetes Treatment

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The introduction of a cyano group at the 2-position creates a critical pharmacophore for the inhibition of Dipeptidyl Peptidase IV (DPP-4), a serine protease that plays a vital role in glucose homeostasis.[2] DPP-4 inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release after a meal.[2][3][4]

Inhibitors containing a 2-cyanopyrrolidine or 2-cyanopiperazine moiety form a reversible covalent bond with the catalytic serine residue in the active site of DPP-4, effectively preventing the degradation of incretins.[5] This leads to prolonged incretin action, resulting in improved glycemic control in patients with type 2 diabetes.[4][6] The tert-butoxycarbonyl (Boc) protecting group is essential in the multi-step synthesis of these inhibitors, allowing for the controlled and sequential construction of the final drug molecule.[7] This guide details the synthetic protocols, biological activity, and underlying signaling pathways relevant to this class of compounds.

Synthesis of the Core Intermediate: (S)-tert-Butyl 2-Cyanopiperazine-1-carboxylate

The synthesis of the chiral Boc-protected 2-cyanopiperazine core is a critical step in the development of potent DPP-4 inhibitors. While specific patent literature for the direct synthesis of the 2-cyanopiperazine intermediate is sparse, a robust and widely published methodology for the analogous and commercially successful 2-cyanopyrrolidine core (a key component of Vildagliptin) serves as a direct blueprint. This three-step process involves Boc protection of the parent amino acid, amidation, and subsequent dehydration to form the crucial nitrile group.

Experimental Protocol: Synthesis of (S)-tert-Butyl 2-carboxamidopiperazine-1-carboxylate

This protocol is adapted from the well-established synthesis of related cyanopyrrolidine intermediates.[7]

Step 1: Boc Protection of Piperazine-2-carboxylic acid

-

To a solution of (S)-Piperazine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Upon completion (monitored by TLC), acidify the aqueous layer to pH 2-3 with cold 1N HCl.

-

Extract the product with ethyl acetate (3x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield Boc-(S)-piperazine-2-carboxylic acid.

Step 2: Amidation

-

Dissolve the Boc-(S)-piperazine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Bubble ammonia gas through the solution for 15-20 minutes at 0 °C, or add a solution of aqueous ammonia (1.5 eq).

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with water and saturated sodium bicarbonate (NaHCO₃) solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (S)-tert-butyl 2-carboxamidopiperazine-1-carboxylate.

Experimental Protocol: Dehydration to (S)-tert-Butyl 2-cyanopiperazine-1-carboxylate

Step 3: Dehydration

-

To a solution of (S)-tert-butyl 2-carboxamidopiperazine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add pyridine (2.5 eq).

-

Slowly add trifluoroacetic anhydride (TFAA, 1.5 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Monitor the reaction to completion using TLC or LC-MS.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product, (S)-tert-butyl 2-cyanopiperazine-1-carboxylate.

Synthesis Workflow Diagram

Biological Activity and Mechanism of Action

Boc-protected 2-cyanopiperazine is not biologically active itself but is a crucial building block for potent DPP-4 inhibitors. After deprotection and coupling with other pharmacophoric fragments, the resulting molecules target the DPP-4 enzyme.

DPP-4 Inhibition and Incretin Signaling Pathway

DPP-4 is a transmembrane glycoprotein that cleaves and inactivates GLP-1 and GIP.[2][3] Inhibition of DPP-4 increases the circulating half-life of these active incretins.[6] This enhancement of the incretin system has several beneficial downstream effects for glycemic control:

-

Glucose-Dependent Insulin Secretion: Active GLP-1 and GIP bind to their respective receptors on pancreatic β-cells, stimulating the synthesis and secretion of insulin in response to high blood glucose levels.[8]

-

Suppression of Glucagon Secretion: GLP-1 acts on pancreatic α-cells to inhibit the release of glucagon, which in turn reduces hepatic glucose production.[6]

-

Other Beneficial Effects: The incretin pathway also contributes to delayed gastric emptying and increased satiety, which can aid in weight management.[4]

The glucose-dependent nature of this mechanism means that DPP-4 inhibitors have a low intrinsic risk of causing hypoglycemia.[1]

Quantitative Analysis of DPP-4 Inhibitor Potency

The potency of DPP-4 inhibitors is typically measured by their half-maximal inhibitory concentration (IC₅₀). While specific IC₅₀ values for 2-cyanopiperazine derivatives are proprietary or less frequently published, the broader class of cyanopyrrolidine and other heterocyclic DPP-4 inhibitors demonstrates the high potency achievable with this pharmacophore.

| Compound Class / Name | Scaffold Type | DPP-4 IC₅₀ (nM) | Reference(s) |

| NVP-DPP728 | 2-Cyanopyrrolidine | 11 | [5] |

| Vildagliptin | 2-Cyanopyrrolidine | ~50 | [9] |

| Neogliptin | 2-Azabicyclo[2.2.1]heptane | 16.8 | [10] |

| Compound 2f | Pyrazole Thiosemicarbazone | 1.27 | [11] |

| Compound 9i | Aminopiperidine-quinazoline | 9250 (9.25 µM) | [12] |

| Sitagliptin (Januvia®) | Triazolopiperazine | 4.38 | [11] |

Table 1: Comparative IC₅₀ values of various classes of DPP-4 inhibitors. Data illustrates the high potency associated with structures designed to interact with the DPP-4 active site.

Conclusion and Future Directions

Boc-protected 2-cyanopiperazine derivatives are indispensable intermediates for the synthesis of next-generation DPP-4 inhibitors. The established synthetic routes, adapted from closely related successful precursors, provide a reliable pathway for accessing this core structure. The clear mechanism of action—enhancing the incretin signaling pathway—confers a strong therapeutic rationale for their use in managing type 2 diabetes with a favorable safety profile, particularly the low risk of hypoglycemia.

Future research in this area will likely focus on the design of novel derivatives with improved potency, selectivity over other dipeptidyl peptidases (e.g., DPP-8, DPP-9), and enhanced pharmacokinetic properties. The versatility of the Boc-protected 2-cyanopiperazine core allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of molecular properties to develop drug candidates with optimal efficacy and safety profiles for the treatment of metabolic diseases.

References

- 1. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 2. Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of DPP4 and DPP4i in Glucose Homeostasis and Cardiorenal Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its prevalence in a vast array of clinically successful drugs is a testament to its remarkable versatility and favorable physicochemical properties. This technical guide delves into the core attributes of the piperazine moiety, its diverse pharmacological applications, and the experimental methodologies employed in the development of piperazine-based therapeutics.

The Physicochemical and Pharmacokinetic Advantages of the Piperazine Moiety

The widespread use of the piperazine ring in drug design is not coincidental; it is rooted in a unique combination of properties that medicinal chemists leverage to enhance the druglikeness of molecules.[1][2] The two nitrogen atoms within the ring structure are key to its utility. They can be readily functionalized, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[3][4]

One of the most significant contributions of the piperazine moiety is its ability to improve a drug's aqueous solubility.[5] This is crucial for oral bioavailability, as a drug must dissolve in the gastrointestinal tract to be absorbed into the bloodstream. The basic nature of the piperazine nitrogens (pKa values are typically around 5.35 and 9.73 at 25°C) allows for the formation of salts, which often exhibit enhanced solubility and stability.[6]

Furthermore, the piperazine scaffold can modulate a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[4][7] By serving as a hydrophilic group, it can optimize the pharmacokinetic profile of a drug candidate.[8] However, it's important to note that the piperazine ring can also be susceptible to metabolism, primarily through cytochrome P450 enzymes.[2][9]

Synthetic Strategies for Piperazine-Containing Drug Candidates

The chemical reactivity of piperazine-based synthons facilitates their incorporation into a wide range of molecular architectures.[8][10] Several synthetic methodologies are commonly employed in both medicinal and process chemistry to prepare piperazine-containing drugs.

Key Synthetic Approaches:

-

N-Aryl Derivatives: The formation of N-arylpiperazines is often achieved through palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann-Goldberg reactions, or aromatic nucleophilic substitution (SNAr) on electron-deficient aromatic or heteroaromatic rings.[8]

-

N-Alkyl Derivatives: Common methods for N-alkylation include nucleophilic substitution on alkyl halides or sulfonates, reductive amination, and the reduction of carboxamides.[8]

-

One-Pot Syntheses: More recent advancements have focused on developing efficient one-pot procedures for the synthesis of monosubstituted piperazines, often avoiding the need for protecting groups.[11] These methods can involve the reaction of an in-situ formed piperazine-1-ium cation with various electrophiles.[11]

A general workflow for the synthesis of monosubstituted piperazines is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Piperazine Building Blocks: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs. The introduction of chirality to this versatile ring system opens up new avenues for exploring chemical space and fine-tuning pharmacological properties. This in-depth technical guide provides a comprehensive overview of chiral piperazine building blocks, covering their synthesis, applications, and the critical role they play in modern drug discovery.

Introduction: The Significance of Chiral Piperazines

Piperazine derivatives are integral components of numerous therapeutic agents, demonstrating a wide range of biological activities, including anticancer, antiviral, and CNS-targeting properties. The rigid, six-membered ring of piperazine can influence the conformation of a drug molecule, impacting its binding affinity and selectivity for its biological target. The introduction of a stereocenter on the piperazine ring adds a three-dimensional complexity that can dramatically affect a compound's pharmacodynamic and pharmacokinetic profile. Enantiomers of a chiral drug can exhibit different efficacy, potency, and toxicity, making the development of stereoselective syntheses for chiral piperazine building blocks a critical endeavor in drug discovery.

Asymmetric Synthesis of Chiral Piperazine Building Blocks

The enantioselective synthesis of substituted piperazines is a key challenge in medicinal chemistry. Several powerful strategies have been developed to access these valuable building blocks with high stereocontrol.

Asymmetric Lithiation-Trapping

Asymmetric lithiation-trapping of N-Boc protected piperazines is a direct method for the functionalization of the piperazine ring.[1][2][3][4] This approach utilizes a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, in combination with an organolithium base (e.g., s-BuLi) to selectively deprotonate one of the enantiotopic protons at the α-position to the N-Boc group. The resulting configurationally stable organolithium intermediate is then quenched with an electrophile to afford the desired α-substituted chiral piperazine. The enantioselectivity of this process can be influenced by the choice of chiral ligand, the distal N-substituent on the piperazine ring, and the nature of the electrophile.[1][2][3][4]

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries provide a reliable method for controlling stereochemistry during the synthesis of chiral piperazines.[5][6][7] In this approach, an achiral piperazine precursor is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. For instance, (R)-(-)-phenylglycinol can be used as a chiral auxiliary to synthesize (R)-(+)-2-methylpiperazine.[6] The auxiliary guides the diastereoselective methylation of a 2-oxopiperazine intermediate. Subsequent removal of the auxiliary yields the desired enantiomerically enriched piperazine.

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a versatile method for the enantioselective synthesis of chiral piperazin-2-ones, which are valuable precursors to chiral piperazines.[8][9][10][11] This method involves the reaction of a nucleophilic piperazin-2-one enolate with an allylic electrophile in the presence of a palladium catalyst and a chiral ligand. The chiral ligand, often a phosphine or a P,N-ligand, controls the stereochemistry of the newly formed C-C bond. The resulting α-allylated piperazin-2-ones can be obtained with high yields and enantiomeric excess.

Data Presentation: Comparison of Asymmetric Synthesis Methods

The following tables summarize the quantitative data for the synthesis of various chiral piperazine derivatives using the methodologies described above.

Table 1: Asymmetric Lithiation-Trapping of N-Boc-Piperazines

| Entry | N-Substituent | Electrophile | Product | Yield (%) | d.r. | ee (%) | Reference |

| 1 | Benzyl | MeI | 2-Methyl-1-Boc-4-benzylpiperazine | 85 | >98:2 | 98 | [3] |

| 2 | Benzyl | BnBr | 2-Benzyl-1-Boc-4-benzylpiperazine | 78 | >98:2 | 96 | [3] |

| 3 | Benzyl | PhCHO | 2-(Hydroxy(phenyl)methyl)-1-Boc-4-benzylpiperazine | 91 | 95:5 | 95 | [3] |

| 4 | Methyl | MeI | 2-Methyl-1-Boc-4-methylpiperazine | 75 | >98:2 | 94 | [4] |

Table 2: Chiral Auxiliary-Based Synthesis of 2-Substituted Piperazines

| Entry | Chiral Auxiliary | Substrate | Product | Yield (%) | d.e. (%) | Reference |

| 1 | (R)-(-)-Phenylglycinol | N-Boc-2-oxopiperazine | (R)-2-Methyl-1-Boc-piperazine | 80 | >90 | [6] |

| 2 | Evans Auxiliary | N-Acyl-2-oxopiperazine | 2-Substituted-N-acylpiperazine | 75-90 | >95 | [12] |

Table 3: Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones

| Entry | Substrate | Allylic Electrophile | Ligand | Yield (%) | ee (%) | Reference |

| 1 | N-Boc-piperazin-2-one | Allyl acetate | (S,S)-Trost Ligand | 92 | 95 | [8] |

| 2 | N-Cbz-piperazin-2-one | Cinnamyl acetate | (R)-BINAP | 88 | 92 | [9] |

| 3 | N-PMB-piperazin-2-one | Allyl acetate | (R,R)-ANDEN-Phos | 95 | 98 | [10] |

Experimental Protocols

General Procedure for Asymmetric Lithiation of N-Boc-Piperazine

To a solution of the chiral diamine ligand (e.g., (-)-sparteine, 1.2 equiv.) in anhydrous diethyl ether (Et2O) at -78 °C under an inert atmosphere (e.g., argon) is added s-butyllithium (s-BuLi, 1.1 equiv., solution in cyclohexanes) dropwise. The resulting solution is stirred for 30 minutes at -78 °C. A solution of the N-Boc-piperazine substrate (1.0 equiv.) in Et2O is then added dropwise, and the reaction mixture is stirred for the optimized time (typically 1-4 hours) at -78 °C. The electrophile (1.5 equiv.) is then added, and the reaction is allowed to warm slowly to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride solution, and the aqueous layer is extracted with Et2O. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired chiral α-substituted piperazine. The enantiomeric excess is determined by chiral HPLC analysis.[3][4][13]

General Procedure for Chiral Auxiliary-Mediated Synthesis of 2-Substituted Piperazines

A solution of the chiral auxiliary (e.g., (R)-(-)-phenylglycinol, 1.0 equiv.) and the piperazine precursor (e.g., a protected 2-oxopiperazine, 1.1 equiv.) in a suitable solvent (e.g., dichloromethane, DCM) is treated with a coupling agent (e.g., dicyclohexylcarbodiimide, DCC, 1.2 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature until completion. The resulting diastereomeric intermediate is purified by column chromatography. The purified diastereomer is then subjected to the desired transformation (e.g., alkylation). For alkylation, the intermediate is treated with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C) followed by the addition of an alkyl halide. After the reaction is complete, the auxiliary is cleaved under appropriate conditions (e.g., acid or base hydrolysis, or hydrogenolysis) to yield the chiral 2-substituted piperazine. The product is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC.[5][6]

General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation of Piperazin-2-ones

In a glovebox, a solution of the piperazin-2-one substrate (1.0 equiv.) and a base (e.g., sodium bis(trimethylsilyl)amide, NaHMDS, 1.1 equiv.) in an anhydrous solvent (e.g., tetrahydrofuran, THF) is prepared. In a separate vial, the palladium precursor (e.g., Pd2(dba)3, 2.5 mol%) and the chiral ligand (e.g., (S,S)-Trost ligand, 7.5 mol%) are dissolved in the same solvent. The two solutions are combined and stirred at room temperature for a short period. The allylic electrophile (1.2 equiv.) is then added, and the reaction mixture is stirred at the appropriate temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched α-allylated piperazin-2-one. The enantiomeric excess is determined by chiral HPLC or SFC analysis.[8][9][11]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Chiral Piperazine-Containing Drugs

Chiral piperazines are key components of many drugs that modulate critical signaling pathways. For example, Imatinib, which contains a methylpiperazine moiety, is a tyrosine kinase inhibitor that targets BCR-ABL, c-KIT, and PDGF-R. Indinavir, an HIV protease inhibitor, features a chiral piperazine derivative that is crucial for its binding to the viral enzyme.

Experimental and Logical Workflows

The synthesis of chiral piperazine building blocks often involves multi-step sequences. The following diagrams illustrate a general workflow for their synthesis and a logical relationship for structure-activity relationship (SAR) studies.

Conclusion

Chiral piperazine building blocks are of paramount importance in the quest for novel therapeutics with improved efficacy and safety profiles. The continued development of robust and scalable asymmetric synthetic methods is crucial for expanding the accessibility of these valuable scaffolds. A thorough understanding of their synthesis, coupled with detailed insights into their roles in modulating biological pathways, will empower researchers to design and develop the next generation of innovative medicines.

References

- 1. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Platelet-derived growth factor (PDGF)-dependent association of phospholipase C-gamma with the PDGF receptor signaling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using tert-Butyl 2-cyanopiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. Consequently, the development of small molecule kinase inhibitors remains a primary focus in drug discovery. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors to modulate properties such as solubility, cell permeability, and target engagement.

This document provides detailed application notes and a plausible synthetic protocol for the utilization of tert-Butyl 2-cyanopiperazine-1-carboxylate as a versatile starting material for the synthesis of novel kinase inhibitors. While direct synthesis of a marketed kinase inhibitor from this specific building block is not widely documented in publicly available literature, its chemical functionalities—a protected piperazine for further substitution and a reactive cyano group—offer a strong foundation for creating diverse chemical entities targeting the kinome.

The protocols outlined below describe a hypothetical, yet chemically sound, pathway to a generic kinase inhibitor scaffold, illustrating the potential of this building block in drug discovery campaigns.

Strategic Value of this compound in Kinase Inhibitor Synthesis

The strategic utility of this compound stems from its distinct chemical features:

-

Boc-Protected Piperazine: The tert-butoxycarbonyl (Boc) group provides a stable protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the second nitrogen. This is a common strategy in the synthesis of complex molecules, enabling controlled, stepwise construction of the final compound.

-

Reactive Cyano Group: The nitrile functionality is a versatile chemical handle that can be transformed into various groups essential for kinase binding. For example, it can be:

-

Reduced to a primary amine, which can act as a hydrogen bond donor or be further functionalized.

-

Hydrolyzed to a carboxylic acid or amide.

-

Converted to a tetrazole or other bioisosteres, which are common in kinase inhibitors for interacting with the hinge region of the kinase.

-

Reacted with nucleophiles to form more complex heterocyclic systems.

-

The following sections provide a representative workflow for leveraging this building block to synthesize a potential kinase inhibitor.

Experimental Protocols

This section details a three-step synthetic sequence to generate a hypothetical kinase inhibitor scaffold. The workflow involves N-arylation of the piperazine, followed by conversion of the cyano group to a triazole, and finally deprotection of the Boc group to allow for further diversification.

Protocol 1: N-Arylation of this compound

This step attaches the piperazine core to a representative aromatic system, a common feature of many kinase inhibitors that often occupy the ATP-binding pocket. A Buchwald-Hartwig amination is a standard and effective method for this transformation.

Reaction:

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| This compound | 211.26 | 1.0 g | 4.73 |

| 4-Fluoro-3-nitrobenzonitrile | 166.11 | 867 mg | 5.21 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 87 mg | 0.095 |

| Xantphos | 578.68 | 110 mg | 0.19 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 682 mg | 7.10 |

| Toluene, anhydrous | - | 20 mL | - |

Procedure:

-

To an oven-dried round-bottom flask, add this compound (1.0 g, 4.73 mmol), 4-fluoro-3-nitrobenzonitrile (867 mg, 5.21 mmol), Pd₂(dba)₃ (87 mg, 0.095 mmol), Xantphos (110 mg, 0.19 mmol), and sodium tert-butoxide (682 mg, 7.10 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene (20 mL) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 16 hours under an argon atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

-

Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate (2 x 20 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10-50% ethyl acetate in hexanes) to yield the desired N-arylated product.

Expected Outcome: A yellow solid, with an approximate yield of 75-85%.

Protocol 2: Conversion of Cyano Group to a Triazole

The cyano group is converted to a 1,2,4-triazole, a common moiety in kinase inhibitors that can form key hydrogen bonds.

Reaction:

Triazole derivative + Trifluoroacetic acid (TFA) -> Final Kinase Inhibitor Scaffold

Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion